

Monolinuron: A Comprehensive Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: Monolinuron

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **Monolinuron**, a selective systemic herbicide. The information is presented to support research, scientific analysis, and potential applications in drug development, adhering to stringent data presentation and visualization standards.

Core Chemical and Physical Properties

Monolinuron, with the IUPAC name 3-(4-chlorophenyl)-1-methoxy-1-methylurea, is a member of the phenylurea class of herbicides.^{[1][2]} Its fundamental role in agriculture is the control of broad-leaved weeds and annual grasses in various vegetable crops.^{[1][3]} The herbicidal activity of **Monolinuron** stems from its ability to inhibit photosynthesis in target weeds.^{[1][3]}

Table 1: General Chemical Properties of Monolinuron

Property	Value	Source(s)
IUPAC Name	3-(4-chlorophenyl)-1-methoxy-1-methylurea	[1]
CAS Number	1746-81-2	[1]
Molecular Formula	C ₉ H ₁₁ ClN ₂ O ₂	[1]
Molecular Weight	214.65 g/mol	[1]
Appearance	White to off-white solid; Colorless crystals	[4][5]

Table 2: Physicochemical Properties of Monolinuron

Property	Value	Conditions	Source(s)
Melting Point	80 - 83 °C	[1]	
Water Solubility	735 mg/L	25 °C	[6]
Vapor Pressure	1.5 x 10 ⁻⁴ mmHg	25 °C	[7]
Octanol-Water Partition Coefficient (log K _{ow})	2.2	[5]	

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of a substance like **Monolinuron**, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD 102)

The melting point of a solid organic compound is a critical physical property for its identification and purity assessment.[4] The OECD 102 guideline outlines several methods for its determination.[8][9] A common and effective technique is the capillary method.[4]

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry test substance is introduced into a capillary tube, which is then sealed at one end.[\[10\]](#)
- **Apparatus:** The capillary tube containing the sample is attached to a thermometer or placed in a heating block of a melting point apparatus.[\[11\]](#)
- **Heating:** The heating bath or block is heated at a slow, controlled rate, typically around 1-2°C per minute, especially near the expected melting point.[\[4\]](#)
- **Observation:** The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range represents the melting point.[\[11\]](#)
- **Purity Indication:** A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[\[4\]](#)

Water Solubility Determination (OECD 105)

Water solubility is a fundamental property that influences the environmental fate and bioavailability of a chemical.[\[12\]](#) The OECD 105 guideline provides two primary methods for its determination: the column elution method for substances with low solubility and the flask method for those with higher solubility.[\[6\]](#)[\[13\]](#)[\[14\]](#)

Flask Method Methodology (for substances with solubility > 10⁻² g/L):

- **Equilibration:** An excess amount of the test substance is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium.[\[6\]](#)[\[15\]](#)
- **Phase Separation:** After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.[\[14\]](#)
- **Concentration Analysis:** The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[\[14\]](#)

- Solubility Value: The measured concentration represents the water solubility of the substance at the specified temperature.[\[6\]](#)

Vapor Pressure Determination (OECD 104)

Vapor pressure is a measure of a substance's volatility and is crucial for assessing its potential for atmospheric transport.[\[7\]](#) The OECD 104 guideline details several methods for its measurement, with the choice depending on the expected vapor pressure range.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Static Method Methodology:

- Sample Introduction: A sample of the substance is placed in a thermostatted container connected to a pressure measuring device.
- Evacuation: The container is evacuated to remove air.
- Equilibration: The temperature is maintained at a constant value until the pressure inside the container, due to the substance's vapor, reaches a stable value.
- Pressure Measurement: The equilibrium pressure is recorded as the vapor pressure at that temperature.
- Temperature Variation: The measurement is repeated at several different temperatures to establish the vapor pressure curve.[\[17\]](#)

Octanol-Water Partition Coefficient (Kow) Determination (OECD 107 & 123)

The octanol-water partition coefficient (Kow) is a key parameter for predicting the environmental partitioning and bioaccumulation potential of a substance.[\[19\]](#) The OECD provides several guidelines for its determination, including the Shake Flask Method (OECD 107) and the Slow-Stirring Method (OECD 123).[\[19\]](#)[\[20\]](#)[\[21\]](#)

Shake Flask Method (OECD 107) Methodology:

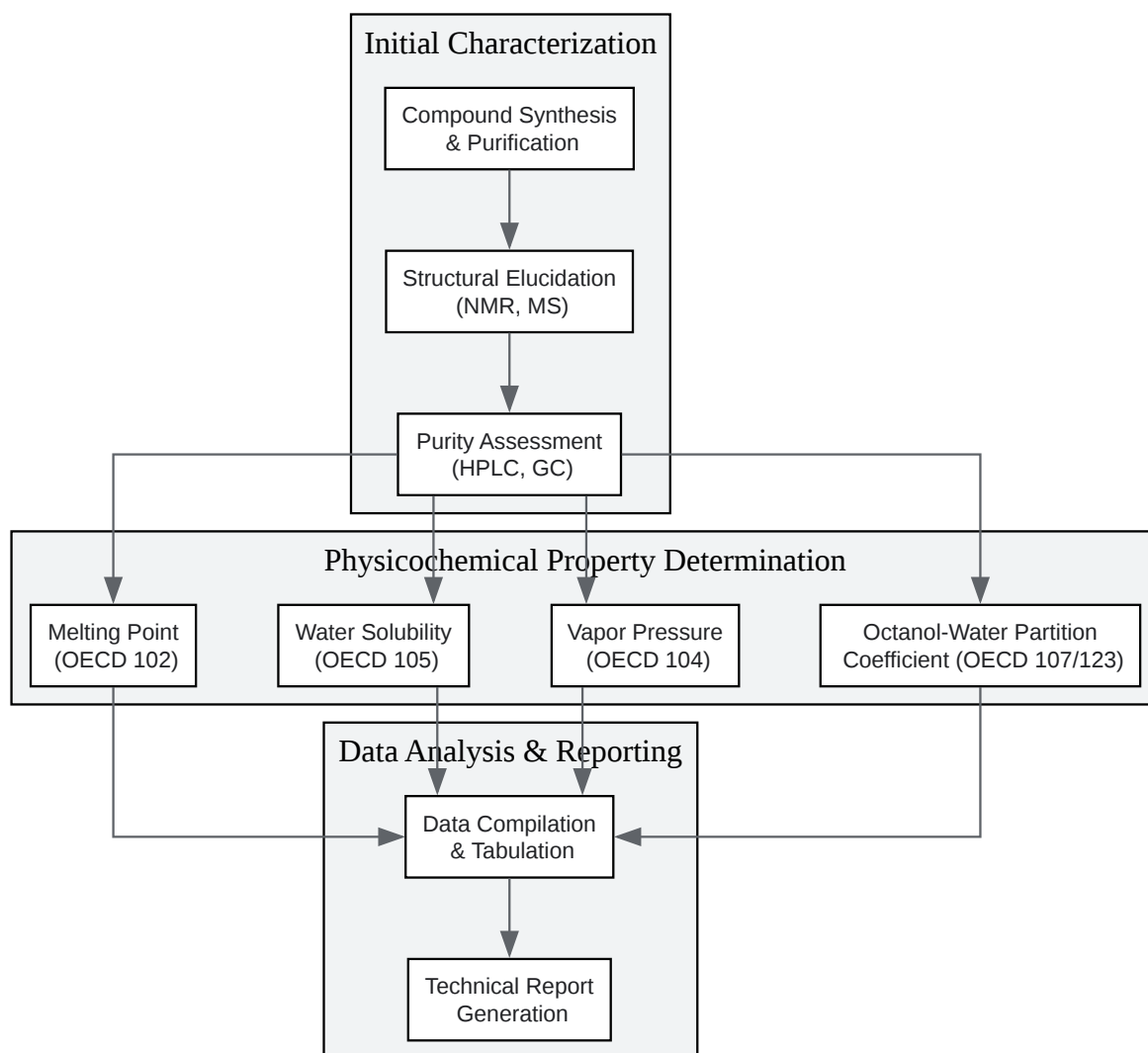
- Solvent Saturation: n-octanol and water are pre-saturated with each other.

- Partitioning: A known amount of the test substance is dissolved in either the n-octanol or water phase. The two phases are then combined in a flask and shaken vigorously to facilitate partitioning.[\[22\]](#)
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.[\[22\]](#)
- Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique.[\[22\]](#)
- Kow Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its logarithm (log Kow).[\[21\]](#)

Visualizations

Logical Workflow for Physicochemical Property Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the key chemical and physical properties of a compound like **Monolinuron**.

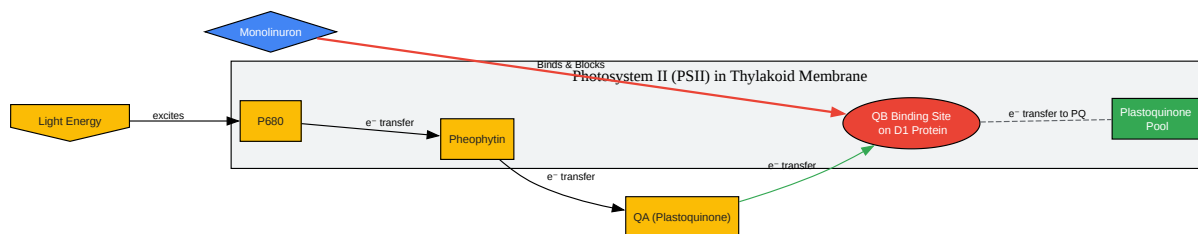


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Caption: Logical workflow for physicochemical property assessment.

Signaling Pathway: Monolinuron's Mechanism of Action

Monolinuron acts as a herbicide by inhibiting Photosystem II (PSII) in the chloroplasts of plants.^{[1][2]} This diagram illustrates the key steps in this inhibitory pathway.



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Caption: **Monolinuron** inhibits Photosystem II by blocking electron transport.

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